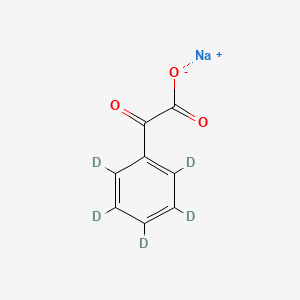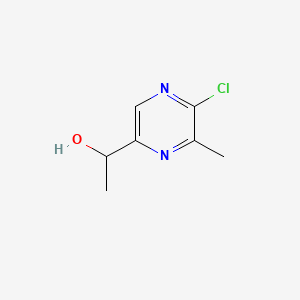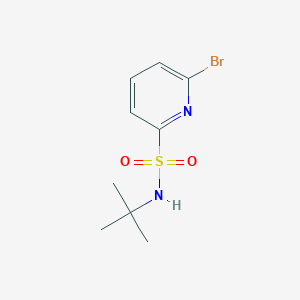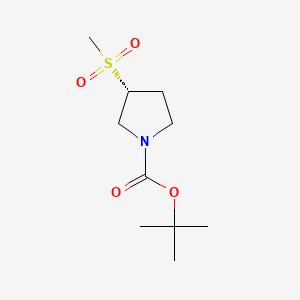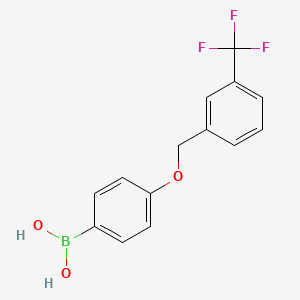![molecular formula C14H18F3N3O7 B13924694 5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
5-[3-[(Trifluoroacetyl)amino]propyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves multiple steps, typically starting with the modification of uridine. The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride, and the propylamine group is added via a nucleophilic substitution reaction. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-[3-[(Trifluoroacetyl)amino]propyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler amine group.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups, potentially creating new analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a primary amine .
Scientific Research Applications
5-[3-[(Trifluoroacetyl)amino]propyl]uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in cell labeling and tracking DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and research reagents
Mechanism of Action
The mechanism of action of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used for similar purposes in DNA labeling and tracking.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxyuridine: Used in antiviral therapies and as a radiosensitizer in cancer treatment
Uniqueness
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and biological activities compared to other thymidine analogues. This uniqueness makes it particularly useful for specific research applications, such as tracking DNA synthesis in cells .
Properties
Molecular Formula |
C14H18F3N3O7 |
|---|---|
Molecular Weight |
397.30 g/mol |
IUPAC Name |
N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
KLBVGHXBEIVUST-TURQNECASA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


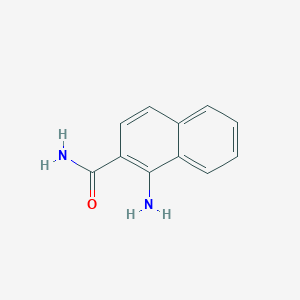

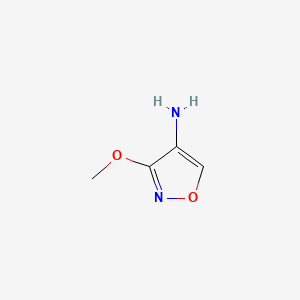
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
